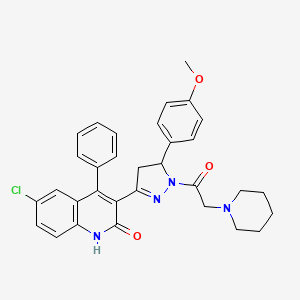

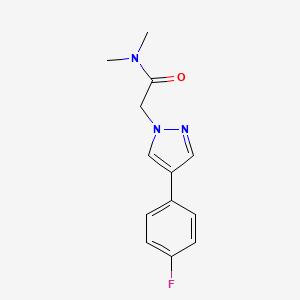

![molecular formula C16H20N4O2 B2402506 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034452-25-8](/img/structure/B2402506.png)

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a chemical compound with diverse applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Specific chemical reactions involving “this compound” are not detailed in the available literature.Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More specific physical and chemical properties of “this compound” are not provided in the available literature.Scientific Research Applications

Angiotensin II Receptor Antagonists

Research has shown that certain imidazole derivatives serve as potent, orally active antihypertensives by acting as nonpeptide angiotensin II receptor antagonists. These compounds, including the series of N-(biphenylylmethyl)imidazoles, demonstrate significant antihypertensive effects upon oral administration. The modifications in the imidazole structure, such as introducing acidic isosteres like the tetrazole ring, have been found to enhance oral antihypertensive potency, indicating the importance of structural variation in drug development for hypertension treatment (Carini et al., 1991).

Antitumor Agents

The synthesis and chemistry of imidazotetrazines, a class of compounds including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown broad-spectrum antitumor activity. These compounds, acting potentially as prodrug modifications of triazenes, highlight the role of imidazole derivatives in developing novel antitumor agents (Stevens et al., 1984).

Catalysis by N-Heterocyclic Carbenes

Imidazol-2-ylidenes, a type of N-heterocyclic carbene (NHC), have been identified as efficient catalysts in transesterification and acylation reactions, involving various esters and alcohols. The capability of these NHCs to facilitate reactions under mild conditions without requiring metal catalysts opens up new pathways for sustainable and efficient synthesis processes (Grasa et al., 2003).

Modification Strategies to Reduce Metabolism

Studies on imidazol-1-yl and pyrimidine derivatives have explored modifications to reduce metabolism mediated by aldehyde oxidase (AO). These investigations have led to strategies that may be applicable across various drug discovery programs, emphasizing the significance of structural modifications to improve drug stability and efficacy (Linton et al., 2011).

Synthesis of Imidazole Derivatives

Research into the modular synthesis of tetrasubstituted imidazoles and trisubstituted oxazoles showcases the wide application of imidazole derivatives in chemistry and technology. These compounds are part of many natural products and exhibit a range of biological activities, further underlining the versatility of imidazole frameworks in synthetic chemistry (Kison & Opatz, 2009).

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, may be a promising direction for future research.

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(14-12-3-1-2-4-13(12)22-19-14)18-8-10-20-9-7-17-15(20)11-5-6-11/h7,9,11H,1-6,8,10H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBWATCVJPYMHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CN=C3C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/no-structure.png)

![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)

![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)

![5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2402444.png)

![7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2402445.png)